molecular formula C14H11BrO3 B7998545 Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol

Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol

Cat. No.: B7998545
M. Wt: 307.14 g/mol
InChI Key: FMOHSDVYYREUEI-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol ( 1443351-59-4) is a chemical compound with a molecular formula of C14H11BrO3 and a molecular weight of 307.14 g/mol . It features a benzodioxole core linked to a 3-bromophenyl ring via a methanol group. Compounds containing the benzo[d][1,3]dioxole (or piperonyl) scaffold are of significant interest in medicinal and agrochemical research due to their diverse biological activities . Research into similar benzodioxole-containing molecules has demonstrated their potential as novel auxin receptor agonists, which can promote root growth in plants and may contribute to enhancing crop production . Furthermore, the benzodioxole moiety is a valuable building block in developing potential therapeutic agents, with research applications extending to the synthesis of compounds evaluated for anti-breast cancer activity and the development of radiotracers for imaging neurological targets . This compound is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(3-bromophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-11-3-1-2-9(6-11)14(16)10-4-5-12-13(7-10)18-8-17-12/h1-7,14,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOHSDVYYREUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C3=CC(=CC=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol typically involves the reaction of benzo[d][1,3]dioxole with 3-bromobenzaldehyde under specific conditions. One common method is the reduction of the resulting benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanone using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanone.

    Reduction: Benzo[d][1,3]dioxol-5-yl(phenyl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Positional Isomers and Halogen Substitution Effects

  • Benzo[d][1,3]dioxol-5-yl(2-bromophenyl)methanol (CAS 1392508-65-4): This positional isomer differs by the bromine substituent at the phenyl ring’s ortho position (2-bromo vs. 3-bromo). No direct activity data are available, but bromine position can influence binding affinity in halogen-bonding interactions .
  • 3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)-3-hydroxyprop-2-en-1-one: This α,β-unsaturated ketone shares the 3-bromophenyl and benzodioxol motifs but includes a conjugated enone system. The ketone group increases electrophilicity, making it more reactive than the methanol derivative. Synthesized with 84% yield via hydrazine-mediated cyclization, it forms a pyrazole derivative upon further reaction .

Heterocyclic Derivatives

  • 3-(Benzo[d][1,3]dioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole :
    A pyrazole derivative synthesized in 84% yield via hydrazine reflux. The planar heterocycle may enhance DNA intercalation or enzyme inhibition, common in antitumor agents .

Simplified Structural Analogs

  • Benzo[d][1,3]dioxol-5-ylmethanol: Isolated from fungal metabolites, this compound lacks the bromophenyl group, reducing lipophilicity. Its bioactivity is uncharacterized but may serve as a scaffold for derivatization .

Biological Activity

Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol is a compound that has garnered attention due to its diverse biological activities. This article explores its structural characteristics, synthesis methods, and various biological effects, including anticancer and antimicrobial properties.

Structural Characteristics

This compound features a benzo[d][1,3]dioxole moiety linked to a 3-bromophenyl group through a methanol functional group. The presence of the bromine atom enhances its reactivity and biological activity. The compound's structure can be summarized as follows:

Component Description
Benzo[d][1,3]dioxole A fused dioxole ring that contributes to the compound's stability and reactivity.
3-Bromophenyl Group A brominated phenyl group that may enhance biological interactions.
Methanol Linkage Connects the two moieties and influences solubility and reactivity.

Synthesis Methods

The synthesis of this compound can be achieved through various organic synthesis techniques. Common methods include:

  • Condensation Reactions : Utilizing appropriate reagents to form the desired linkage between the dioxole and bromophenyl groups.
  • Substitution Reactions : Employing nucleophilic substitution to introduce the bromine atom at the meta position of the phenyl ring.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives possess low IC50 values against various cancer cell lines:

Compound Cell Line IC50 (µM) Reference
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
HCT1161.54
MCF74.52

These compounds were shown to be non-cytotoxic towards normal cell lines (IC50 > 150 µM), indicating a selective action against cancer cells.

The anticancer mechanisms have been explored through various assays:

  • EGFR Inhibition : Compounds were evaluated for their ability to inhibit epidermal growth factor receptor (EGFR), which is crucial in cancer proliferation.
  • Apoptosis Assessment : Annexin V-FITC assays demonstrated the induction of apoptosis in cancer cells.
  • Cell Cycle Analysis : Studies showed alterations in cell cycle progression, contributing to their antiproliferative effects.

Antimicrobial Activity

In addition to anticancer properties, this compound derivatives have displayed promising antimicrobial activity against various pathogens:

Pathogen MIC (µg/mL) Reference
Salmonella typhimurium31.25
Proteus vulgaris31.25

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Study on Anticancer Activity

In a notable study published in 2019, researchers synthesized several benzo[d][1,3]dioxole derivatives and assessed their anticancer activity against multiple cell lines. The results indicated that some compounds had superior efficacy compared to standard treatments like doxorubicin, with IC50 values significantly lower than those of established drugs .

Study on Antimicrobial Properties

Another study focused on the antimicrobial potential of benzo[d][1,3]dioxole derivatives against clinical strains of bacteria. The results highlighted that certain derivatives exhibited remarkable activity against resistant strains, outperforming traditional antibiotics .

Q & A

Basic: What are the common synthetic routes for Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol and its derivatives?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Claisen-Schmidt condensation : Reacting 1-(benzo[d][1,3]dioxol-5-yl)ethanone with substituted aromatic aldehydes to form chalcone intermediates, followed by cyclization with hydrazines or phenylhydrazine to yield pyrazole derivatives .
  • Cross-coupling reactions : Utilizing Pd(OAc)₂/XPhos catalytic systems in dioxane/water mixtures for Suzuki-Miyaura couplings, as seen in the synthesis of structurally related bromophenyl derivatives .
  • Acylation : Reacting intermediates with acid chlorides in chloroform/triethylamine to introduce aroyl groups, followed by NaHCO₃ washing and silica gel chromatography for purification .

Basic: Which spectroscopic techniques are employed to confirm the structure of this compound?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=O, N-H) in intermediates and final products .
  • NMR (¹H and ¹³C) : Resolves aromatic proton environments and confirms substitution patterns. For example, tert-butyl protons appear as singlets at ~1.3 ppm in pyrazole derivatives .
  • Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for pyrazole-carbohydrazides) .
  • Elemental Analysis : Ensures purity (>95%) by matching experimental and theoretical C/H/N ratios .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

  • Anticonvulsant Screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models to assess seizure suppression .
  • Antimicrobial Assays : Agar diffusion methods against S. aureus and C. albicans, with MIC values compared to standards like ampicillin and fluconazole .
  • Enzyme Inhibition : α-Glucosidase inhibition assays using p-nitrophenyl glucopyranoside as a substrate, with IC₅₀ values calculated via dose-response curves .

Advanced: How can researchers optimize reaction conditions to improve yields of derivatives?

Methodological Answer:

  • Catalyst Screening : Pd-based catalysts (e.g., XPhos) enhance cross-coupling efficiency in dioxane/water (4:1) at 100°C, achieving >80% yields .
  • Solvent Optimization : Ethanol or THF improves cyclization kinetics in hydrazine reactions, reducing byproduct formation .
  • Temperature Control : Lowering reaction temperatures during acylation (e.g., 0–25°C) minimizes decomposition of acid chloride intermediates .

Advanced: How to address discrepancies in biological activity data between structurally similar analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects. For example, 4-nitrobenzoyl derivatives show higher anticonvulsant activity (ED₅₀ = 32 mg/kg) than bromobenzoyl analogs (ED₅₀ = 45 mg/kg) due to electron-withdrawing groups enhancing CNS penetration .
  • Metabolic Stability Assays : Assess hepatic microsomal degradation to identify labile functional groups (e.g., ester vs. amide linkages) .

Advanced: What strategies are used to design derivatives with enhanced target selectivity?

Methodological Answer:

  • Hybrid Molecules : Combine benzo[d][1,3]dioxole with pyrazole or furan moieties to target dual mechanisms (e.g., anticonvulsant + anti-inflammatory) .
  • Substituent Engineering : Introducing 4-aminobenzoyl groups improves antibacterial activity (MIC = 8 µg/mL) by facilitating bacterial membrane penetration .
  • Virtual Screening : Docking studies against targets like urokinase receptor (uPAR) prioritize derivatives with optimal steric and electronic profiles .

Advanced: How to resolve conflicting NMR data in structural elucidation?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions. For example, HSQC correlates ¹H (δ 6.8–7.3 ppm) with ¹³C signals to confirm coupling patterns .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Mercury CSD software) to validate stereochemistry .

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Purification : Replace column chromatography with recrystallization (ethanol/water) for gram-scale pyrazole derivatives, achieving >95% purity .
  • Side Reactions : Control exothermic reactions during acid chloride additions by slow dosing (<1 mL/min) and ice baths .
  • Solvent Recycling : Recover dioxane via fractional distillation to reduce costs and environmental impact .

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